
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the world of scientific research. It is a thioether derivative of imidazole and is commonly referred to as DPPE. DPPE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of DPPE is not fully understood. However, studies have shown that DPPE binds to specific targets in cells and inhibits their activity. In cancer cells, DPPE induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In Alzheimer's disease, DPPE inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic domains. In protein kinase C inhibition, DPPE binds to the catalytic domain of protein kinase C and inhibits its activity. In DNA intercalation, DPPE binds to the minor groove of DNA and inhibits the activity of DNA polymerase.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. In cancer cells, DPPE inhibits cell proliferation and induces apoptosis. In Alzheimer's disease, DPPE inhibits the aggregation of beta-amyloid peptides and reduces the production of reactive oxygen species. In protein kinase C inhibition, DPPE inhibits the activity of protein kinase C and reduces the production of pro-inflammatory cytokines. In DNA intercalation, DPPE inhibits DNA replication and repair and induces DNA damage.
実験室実験の利点と制限
DPPE has several advantages for lab experiments. It is a stable and easy to synthesize compound that can be obtained in high purity. It has a high melting point, which makes it easy to handle and store. In addition, DPPE has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood.
However, DPPE also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It has low solubility in water, which makes it difficult to use in aqueous solutions. In addition, DPPE has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for the study of DPPE. In medicinal chemistry, DPPE can be further studied for its potential applications in the treatment of other types of cancer and neurodegenerative diseases. In biochemistry, DPPE can be further studied for its potential applications as a protein kinase inhibitor and DNA intercalator. In addition, the toxicity and side effects of DPPE can be further studied in vivo to determine its potential as a therapeutic agent.
合成法
The synthesis of DPPE involves the reaction of 1,5-di-p-tolyl-1H-imidazole-2-thiol with piperidin-1-ylacetyl chloride in the presence of a base. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide. The reaction yields DPPE as a white solid with a melting point of 190-192°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
DPPE has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, DPPE has been investigated as a potential anti-cancer drug. Studies have shown that DPPE inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, DPPE has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that DPPE inhibits the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
In biochemistry, DPPE has been studied for its potential applications as a protein kinase inhibitor. Studies have shown that DPPE inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, DPPE has also been studied for its potential applications as a DNA intercalator. Studies have shown that DPPE binds to DNA and inhibits the activity of DNA polymerase, which is involved in DNA replication and repair.
特性
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-18-6-10-20(11-7-18)22-16-25-24(27(22)21-12-8-19(2)9-13-21)29-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPGBRTBOEZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

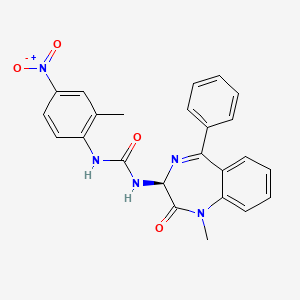
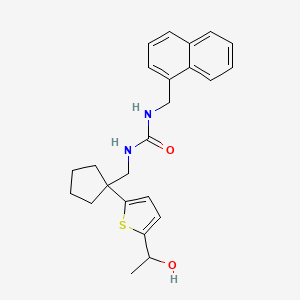
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2616599.png)

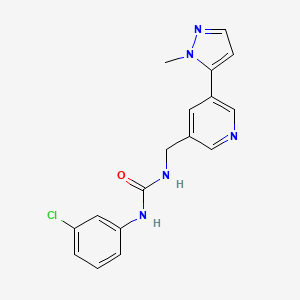
![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
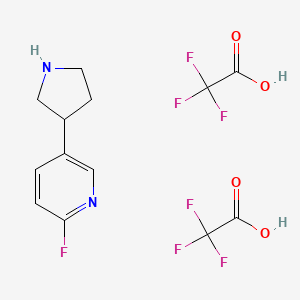
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
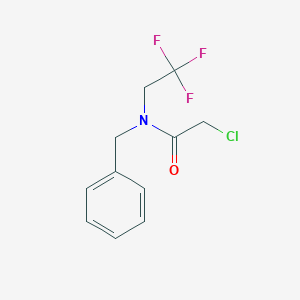

![N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2616610.png)
